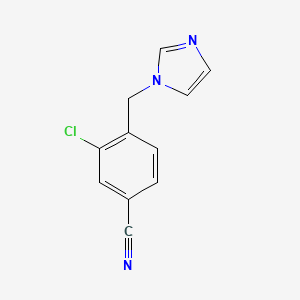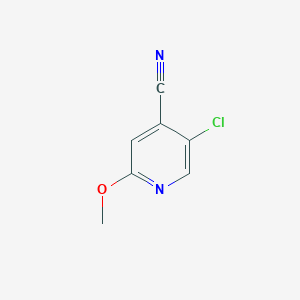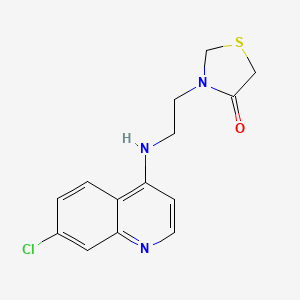
4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile
概要
説明
4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile is a compound that features an imidazole ring attached to a benzene ring with a nitrile group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with an imidazole derivative. One common method is the nucleophilic substitution reaction where the imidazole ring is introduced to the benzene ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-((1H-imidazol-1-yl)methyl)benzonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-chloro-4-(1H-imidazol-1-yl)benzonitrile: Positional isomer with different chemical and biological properties.
4-((1H-imidazol-1-yl)methyl)-2-chlorobenzonitrile: Another positional isomer with unique reactivity.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile is unique due to the specific positioning of the chlorine and nitrile groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
特性
IUPAC Name |
3-chloro-4-(imidazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-11-5-9(6-13)1-2-10(11)7-15-4-3-14-8-15/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZODSZNSWNDVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)
![Furo[2,3-b]pyridine, 2-nitro-](/img/structure/B3361623.png)



![2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3361641.png)


![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)


![1-Methyl-2H-cyclopenta[d]pyridazine](/img/structure/B3361678.png)


